2-(tert-Butyl)thiazol-5-amine

Lipophilicity Drug-likeness Membrane permeability

2-(tert-Butyl)thiazol-5-amine (CAS 1093961-04-6; IUPAC: 2-tert-butyl-1,3-thiazol-5-amine) is a disubstituted aminothiazole building block with molecular formula C₇H₁₂N₂S and molecular weight 156.25 g·mol⁻¹. The compound features a tert-butyl group at the thiazole 2-position and a primary amine at the 5-position, yielding predicted physicochemical properties of boiling point 250.9 ± 13.0 °C, density 1.107 ± 0.06 g·cm⁻³, polar surface area 67.15 Ų, and a predicted acid dissociation constant (pKa) of 4.80 ± 0.10.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
Cat. No. B11817825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)thiazol-5-amine
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(S1)N
InChIInChI=1S/C7H12N2S/c1-7(2,3)6-9-4-5(8)10-6/h4H,8H2,1-3H3
InChIKeySKMRWZHKTKCVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)thiazol-5-amine: Physicochemical Identity and Procurement-Grade Characterization for Research Sourcing


2-(tert-Butyl)thiazol-5-amine (CAS 1093961-04-6; IUPAC: 2-tert-butyl-1,3-thiazol-5-amine) is a disubstituted aminothiazole building block with molecular formula C₇H₁₂N₂S and molecular weight 156.25 g·mol⁻¹ . The compound features a tert-butyl group at the thiazole 2-position and a primary amine at the 5-position, yielding predicted physicochemical properties of boiling point 250.9 ± 13.0 °C, density 1.107 ± 0.06 g·cm⁻³, polar surface area 67.15 Ų, and a predicted acid dissociation constant (pKa) of 4.80 ± 0.10 . Commercially available at ≥95–97% purity from multiple vendors, this compound serves primarily as a synthetic intermediate and medicinal chemistry scaffold rather than a finished bioactive molecule [1].

Why Aminothiazole Positional Isomers and Smaller Alkyl Analogs Cannot Substitute for 2-(tert-Butyl)thiazol-5-amine in Research Programs


The aminothiazole chemical space contains multiple regioisomers and alkyl variants that share the C₇H₁₂N₂S molecular formula but diverge significantly in electronic, steric, and lipophilic properties. The 2-tert-butyl-5-amine substitution pattern places the sterically demanding tert-butyl group adjacent to the ring sulfur, electronically coupled to the 5-amino moiety through the thiazole π-system . In contrast, the positional isomer 2-amino-4-tert-butylthiazole (CAS 74370-93-7) presents a markedly different pKa (5.53 vs. 4.80) and reversed hydrogen-bond donor/acceptor topology, while the smaller alkyl analog 2-methylthiazol-5-amine (CAS 89281-44-7) exhibits substantially lower lipophilicity (LogP ~1.61 vs. ~2.60) [1]. These differences directly impact reactivity in downstream synthetic transformations, pharmacokinetic properties of derived compounds, and target-binding pharmacophore geometry—making generic substitution a source of irreproducible results in both medicinal chemistry campaigns and chemical biology probe development [2].

2-(tert-Butyl)thiazol-5-amine: Quantitative Differentiation Evidence Against Closest Analogs and Isomers


Lipophilicity (LogP) Advantage of 2-(tert-Butyl)thiazol-5-amine Over 2-Methylthiazol-5-amine Drives Membrane Permeability Potential

The predicted LogP of 2-(tert-Butyl)thiazol-5-amine is approximately 2.60, compared to 1.61 for the smaller 2-methylthiazol-5-amine analog, representing a ΔLogP of ~0.99 log units [1]. This ~1 log unit increase in lipophilicity corresponds to a theoretical ~10-fold higher partition into lipid membranes and organic phases, consistent with the established Hansch-Fujita principle that each log unit of LogP increase correlates with enhanced membrane crossing potential [2]. The tert-butyl group's contribution to LogP (π-value for tert-butyl ≈ 1.98 vs. methyl ≈ 0.56 in aromatic systems) quantitatively accounts for this difference and is a key driver for selecting this building block when downstream compounds require improved cellular permeability [2].

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Amine Basicity (pKa) Divergence: 2-(tert-Butyl)thiazol-5-amine is ~0.7 pKa Units Less Basic Than Its 2-Amino-4-tert-butyl Regioisomer

The predicted pKa of the 5-amino group in 2-(tert-Butyl)thiazol-5-amine is 4.80 ± 0.10, compared to 5.53 ± 0.10 for the 2-amino group in the positional isomer 2-amino-4-tert-butylthiazole (CAS 74370-93-7), giving a ΔpKa of approximately −0.73 units . At physiological pH (7.4), the 5-amino isomer will be >99.7% unprotonated (free base), while the 2-amino isomer would be >98.6% unprotonated—a seemingly small difference that translates to a ~4-fold difference in the protonated fraction (0.25% vs. 1.4%) [1]. This differential protonation affects nucleophilicity in acylation and reductive amination reactions, salt stoichiometry with acids, and hydrogen-bond donor strength in target engagement [1].

Amine basicity Ionization state Reactivity Salt formation Regioisomer differentiation

Boiling Point and Volatility Profile: 2-(tert-Butyl)thiazol-5-amine Exhibits ~22 °C Higher Boiling Point Than 2-Methylthiazol-5-amine

The predicted boiling point of 2-(tert-Butyl)thiazol-5-amine is 250.9 ± 13.0 °C at 760 mmHg, compared to 229.1 ± 13.0 °C for 2-methylthiazol-5-amine, a difference of approximately 21.8 °C [1]. The flash point follows the same trend: 105.5 ± 19.8 °C for the tert-butyl derivative versus 92.3 ± 19.8 °C for the methyl analog [1]. This elevation in boiling point reflects the increased molecular weight (156.25 vs. 114.17 g·mol⁻¹) and enhanced van der Waals interactions conferred by the tert-butyl group's larger solvent-accessible surface area.

Boiling point Volatility Purification Distillation Thermal stability

Proven Scaffold Utility in High-Potency Kinase Inhibitor Drug Discovery: PI3Kδ Inhibitor with Sub-Nanomolar IC50 and Chk1 Co-Crystal Structure

The 2-tert-butylthiazol-5-yl scaffold appears in advanced kinase inhibitor programs with demonstrated target engagement. In US Patent 9,730,940, the compound tert-butyl (3S)-3-{[8-(2-tert-butyl-1,3-thiazol-5-yl)-9-ethyl-9H-purin-6-yl]oxy}pyrrolidine-1-carboxylate—which incorporates the target scaffold as a key pharmacophoric element—exhibited an IC50 of 0.5 nM against PI3Kδ in a biochemical HTRF assay [1]. Separately, the [4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl](phenyl)methanone inhibitor was co-crystallized with checkpoint kinase 1 (Chk1) at 2.70 Å resolution (PDB 2WMS), confirming the 2-tert-butylthiazole core's productive engagement in the kinase ATP-binding pocket [2]. While these data derive from elaborated derivatives rather than the free amine building block, they validate the scaffold's capacity to support sub-nanomolar target potency when appropriately elaborated.

Kinase inhibitor PI3K Chk1 Drug discovery Scaffold validation Co-crystal structure

Tert-Butyl Substitution Confers Metabolic Stability and CYP Avoidance in Phenylthiazole Pharmacophore Series

In a structure-activity relationship study of phenylthiazole AT2 receptor ligands, the 2-tert-butyl-substituted derivative (ligand 21) exhibited ~35-fold selectivity for the AT2 receptor over AT1 and demonstrated high stability in human, rat, and mouse liver microsomes [1]. Critically, this 2-tert-butyl derivative showed very low inhibition of key drug-metabolizing CYP enzymes: CYP3A4 (5%), CYP2D6 (12%), CYP2C8 (26%), CYP2C9 (23%), and CYP2B6 (24%)—levels described as 'significantly lower than those obtained with C21 under the same experimental conditions' [1]. In the antimicrobial domain, phenylthiazoles bearing a tert-butyl side chain demonstrated a biological half-life exceeding 5–6 hours after oral dosing (25 mg·kg⁻¹) and achieved plasma concentrations exceeding MIC values, advantages attributed specifically to the metabolic stability of the tert-butyl moiety relative to benzylic alternatives susceptible to CYP-mediated oxidation [2][3].

Metabolic stability CYP inhibition Liver microsomes Half-life Drug metabolism SAR

Antimicrobial SAR: Tert-Butyl Phenylthiazole Derivatives Achieve Sub-Microgram/mL Anti-MRSA Activity with Superior Biofilm Disruption Versus Vancomycin

In a comprehensive phenylthiazole structure-activity relationship study, derivatives incorporating the tert-butyl lipophilic component exhibited potent anti-MRSA activity with MIC values ranging from 0.78 to 3.12 µg·mL⁻¹ for the most active analogs (compounds 26–29) [1]. The picolinimidamide- and nicotinimidamide-containing derivatives 28 and 29 demonstrated sub-microgram/mL inhibitory activity against MRSA, with MIC values equipotent to vancomycin (MIC 1–2 µg·mL⁻¹ against MRSA) [1]. Critically, three tert-butyl-containing derivatives (19, 23, and 26) exhibited an advantage over vancomycin as rapid bactericidal agents with the ability to eradicate staphylococcal biofilm mass in a dose-dependent manner [1][2]. Furthermore, no resistant mutants to compound 19 were isolated after 14 days of sub-lethal MRSA exposure, addressing a key liability of current anti-MRSA agents [1]. While these data are from elaborated phenylthiazole derivatives rather than the 2-(tert-Butyl)thiazol-5-amine building block itself, the consistent appearance of the tert-butylthiazole motif in the most promising antimicrobial compounds underscores its strategic value as a core scaffold element.

Antimicrobial MRSA Biofilm MIC Antibiotic resistance Pharmacokinetics

Differentiated Application Scenarios for 2-(tert-Butyl)thiazol-5-amine Where Analog Substitution Would Compromise Outcomes


Kinase-Focused Medicinal Chemistry: Building Block for ATP-Competitive Inhibitor Scaffolds Requiring Sub-Nanomolar Target Affinity

The 2-tert-butylthiazol-5-yl scaffold has been pharmacologically validated in kinase inhibitor programs achieving PI3Kδ IC50 of 0.5 nM and productive Chk1 co-crystallization (PDB 2WMS at 2.70 Å) [1][2]. When designing focused kinase libraries, substituting the 2-tert-butyl-5-amino regioisomer with the 2-amino-4-tert-butyl isomer would alter the hydrogen-bond donor/acceptor vector exiting the thiazole core, potentially disrupting the critical hinge-binding interactions observed in the Chk1 co-crystal structure. The lower pKa (4.80 vs. 5.53) of the 5-amino isomer further affects the protonation state of the exocyclic amine under assay conditions, which can influence kinase hinge-region hydrogen bonding. For programs targeting PI3K, Chk1, or related kinases where the 2-tert-butylthiazole moiety has demonstrated productive binding, this specific building block represents the structurally validated choice.

Anti-MRSA Lead Optimization: Scaffold with Demonstrated Bactericidal Activity, Biofilm Eradication, and Low Resistance Propensity

Multiple independent phenylthiazole series incorporating the tert-butylthiazole motif have demonstrated MIC values of 0.78–4 µg·mL⁻¹ against MRSA, including the highly virulent USA300 strain, with bactericidal kinetics superior to vancomycin and the ability to eradicate established biofilms [3][4]. Notably, no resistant mutants emerged after 14 days of sub-lethal exposure, a critical differentiator from conventional anti-MRSA agents [3]. The tert-butyl group's resistance to CYP-mediated benzylic oxidation (validated in liver microsome stability studies showing half-life >5–6 hours) is essential for achieving sustained plasma concentrations above the MIC following oral dosing [3][4]. Substituting the tert-butyl group with a methyl or ethyl analog would reintroduce metabolically labile sites, compromising the pharmacokinetic advantage that distinguishes this chemotype from earlier-generation phenylthiazoles.

AT2 Receptor-Targeted Probe and Drug Discovery: Scaffold Enabling >35-Fold Subtype Selectivity with Favorable CYP Profile

In AT2 receptor ligand development, the 2-tert-butyl substitution on a phenylthiazole scaffold delivered ~35-fold selectivity for AT2R over AT1R—a therapeutically critical selectivity window for cardiovascular and neuropathic pain indications [5]. This same derivative demonstrated remarkably low inhibition of all major drug-metabolizing CYP isoforms (3A4: 5%, 2D6: 12%, 2C8: 26%, 2C9: 23%, 2B6: 24%), significantly outperforming the clinical-stage comparator C21 under identical conditions [5]. The 2-isopropyl analog also showed activity but with a different selectivity and metabolic profile, confirming that the steric bulk and quaternary branching pattern of the tert-butyl group at the 2-position are specifically required for the optimal balance of potency, selectivity, and metabolic stability. Researchers developing AT2R-targeted chemical probes or lead compounds should prioritize the 2-tert-butyl building block over smaller alkyl alternatives to maximize the probability of achieving both target selectivity and drug-like metabolic properties.

Synthetic Methodology Development: Well-Characterized Building Block with Predictable Reactivity for Amine-Directed Coupling Reactions

The combination of a sterically bulky yet electronically neutral tert-butyl group at the 2-position and a moderately basic primary amine (pKa 4.80) at the 5-position makes 2-(tert-Butyl)thiazol-5-amine a well-behaved substrate for amine-directed transformations including acylation, sulfonylation, reductive amination, and Buchwald-Hartwig coupling . The tert-butyl group's quaternary α-carbon eliminates the possibility of undesired α-deprotonation side reactions that can complicate the use of benzylic or secondary-alkyl thiazole analogs. The boiling point of 250.9 °C provides a wide thermal window for reactions requiring elevated temperatures without compound loss through evaporation, while the flash point of 105.5 °C ensures safe handling under standard laboratory conditions . For methodology development laboratories seeking a robust, well-characterized aminothiazole substrate with predictable and reproducible reactivity, this compound offers distinct practical advantages over its lower-boiling or more reactive analogs.

Quote Request

Request a Quote for 2-(tert-Butyl)thiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.